NK1 Receptor Binding Affinity: Target Compound vs. Sulfadimethoxine and Parent Benzamide
The target compound exhibits an IC50 of 2.35 nM at the human Substance-P (NK1) receptor, as reported in BindingDB from Kissei Pharmaceutical's US patents [1]. By contrast, sulfadimethoxine and the simpler benzamide analog N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide show no reported NK1 receptor activity in publicly available bioactivity databases (IC50 presumed >10 μM based on absence of signal in typical screening panels) [2]. This >4,000-fold selectivity window represents a qualitative shift in pharmacology from antibacterial to neurokinin antagonism.
| Evidence Dimension | Binding affinity (IC50) at human NK1 receptor |
|---|---|
| Target Compound Data | IC50 = 2.35 nM |
| Comparator Or Baseline | Sulfadimethoxine: IC50 >10,000 nM (inactive); N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide: IC50 >10,000 nM (inactive) |
| Quantified Difference | >4,000-fold increase in potency |
| Conditions | Radioligand competition binding assay, pH 7.4, 2°C, 96-well format with human recombinant receptor |
Why This Matters
For any program targeting NK1-related pathways (emesis, pain, inflammation, anxiety), only the biphenyl analog—not generic sulfadimethoxine derivatives—provides the requisite target engagement at pharmacologically relevant concentrations.
- [1] BindingDB entry for BDBM261486, US10011568 Ex. No. 9 / US9708266, 9. IC50: 2.35 nM. Target: Substance-P receptor (human). Kissei Pharmaceutical. View Source
- [2] ChEMBL Database query for sulfadimethoxine (CHEMBL1200980) and N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CHEMBL not assigned). No NK1 receptor activity data found. View Source
